1-Bromo-2-chloropropane

説明

Significance of Vicinal Dihaloalkanes in Contemporary Organic Synthesis Research

Vicinal dihaloalkanes are crucial intermediates in modern organic synthesis. fiveable.me Their importance stems from their ability to undergo various chemical transformations, making them valuable building blocks for more complex molecules. A primary application of vicinal dihalides is in the synthesis of alkenes through dehalogenation reactions, typically by heating with zinc in methanol. libretexts.org They are also precursors for the formation of alkynes via a twofold elimination of a hydrogen halide (HX) when treated with a strong base. openstax.org

The reactivity of vicinal dihaloalkanes allows for the introduction of halogen atoms across a carbon-carbon double bond, a process known as halogenation. fiveable.me This reaction is significant as the resulting dihalide can then be used in subsequent reactions, often retaining the stereochemistry of the original alkene. fiveable.me Recent research has focused on developing more sustainable and efficient methods for the dihalogenation of alkenes to produce vicinal dihaloalkanes, including metal-free protocols using photocatalytic energy transfer. chemrxiv.org

Structural Characteristics and Chirality of 1-Bromo-2-chloropropane

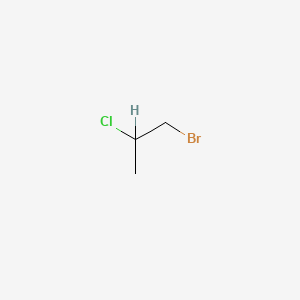

The molecular structure of this compound consists of a three-carbon propane (B168953) chain with a bromine atom on the first carbon and a chlorine atom on the second. vaia.com This specific arrangement of atoms gives rise to a key stereochemical feature: chirality. solubilityofthings.com

The second carbon atom (C2) in the this compound molecule is a chiral center. solubilityofthings.comvaia.com This is because it is bonded to four different groups: a hydrogen atom (H), a chlorine atom (Cl), a bromomethyl group (-CH₂Br), and a methyl group (-CH₃). vaia.com The presence of this chiral center means that this compound can exist as two non-superimposable mirror images of each other, known as enantiomers. vaia.com These enantiomers are designated as (R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane.

Interactive Data Table: Structural and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆BrCl |

| Molecular Weight | 157.44 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, chloroform-like |

| Boiling Point | 115.345 °C at 760 mmHg |

| Density | 1.529 g/cm³ |

| Chirality | Chiral at C2 |

Note: The data in this table is compiled from various chemical databases and may have slight variations depending on the source. solubilityofthings.comnih.govlookchem.com

Overview of Academic Research Trajectories for this compound and Related Systems

Academic research involving this compound and similar halogenated propanes has explored their synthetic utility and reactivity. Studies have investigated their use as intermediates in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. lookchem.comontosight.ai The compound's ability to undergo nucleophilic substitution and elimination reactions makes it a versatile reagent in organic synthesis. solubilityofthings.com

Research has also delved into the stereochemistry of these molecules, including the synthesis of specific enantiomers like (S)-1-bromo-2-chloropropane. chegg.com Understanding the stereochemistry is crucial as different enantiomers of a chiral molecule can have distinct biological activities. vaia.com Furthermore, computational studies have been employed to investigate the reaction mechanisms of dehalogenation by enzymes, providing insights into the metabolic pathways of halogenated propanes. researchgate.net

Interdisciplinary Relevance in Chemical Sciences

The study of this compound and other halogenated hydrocarbons extends beyond organic synthesis. In environmental science, the stability and degradation pathways of such compounds are of interest due to their potential ecological impact as halogenated compounds. solubilityofthings.com The development of halogenated refrigerants and blowing agents with low global warming potential is an active area of research, with a focus on understanding their atmospheric degradation products. umweltbundesamt.de

In the field of materials science, halogenated compounds can be precursors to specialty chemicals and solvents. lookchem.com The unique properties imparted by halogen atoms can influence the characteristics of resulting materials. Furthermore, the analytical chemistry of halogenated compounds, including flame retardants, is an important area of study for monitoring their presence in various environmental and biological samples. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c1-3(5)2-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHXXJJTAGKFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871004 | |

| Record name | 1-Bromo-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-96-7 | |

| Record name | Propane, 1-bromo-2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Bromo 2 Chloropropane

Established Synthetic Routes and Challenges in Research Methodologies

Traditional methods for the synthesis of haloalkanes often contend with issues of selectivity, particularly when introducing two different halogens onto a short alkyl chain. The following sections discuss established routes and their inherent research challenges.

Halogenation of Propane (B168953) through Radical Substitution Processes

The direct halogenation of propane using a mixture of bromine and chlorine via a free-radical mechanism is a theoretically possible but practically challenging route for the synthesis of 1-bromo-2-chloropropane. The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps.

Mechanism Overview:

Initiation: The process begins with the homolytic cleavage of the weaker halogen-halogen bond (Br-Br or Cl-Cl) upon exposure to UV light or heat, generating halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from propane, forming a propyl radical. Propane has both primary (-CH₃) and secondary (-CH₂) hydrogens, leading to the formation of both primary and secondary propyl radicals. The stability of these radicals follows the order: secondary > primary. The propyl radical then reacts with a halogen molecule to form a halopropane and a new halogen radical.

Termination: The reaction ceases when radicals combine with each other.

Challenges in Selectivity: A significant challenge in the radical co-halogenation of propane is the lack of selectivity. The reaction typically yields a complex mixture of mono-, di-, and poly-halogenated products. Several factors contribute to this poor selectivity:

Reactivity of Halogens: Chlorine radicals are more reactive and less selective than bromine radicals. quora.com This means chlorine will abstract both primary and secondary hydrogens at comparable rates, leading to a mixture of 1-chloropropane and 2-chloropropane. chemistrysteps.com Bromine is more selective and preferentially abstracts the more stable secondary hydrogen. chemistrysteps.comstackexchange.com

Statistical Factors: Propane has six primary hydrogens and two secondary hydrogens. Statistically, this favors substitution at the primary positions. chemistrysteps.com

Mixed Halogenation Products: When both bromine and chlorine are present, a variety of mixed dihalopropanes can be formed, including 1-bromo-1-chloropropane, 2-bromo-2-chloropropane, 1-bromo-3-chloropropane, and the desired this compound, alongside dibrominated and dichlorinated propanes.

The separation of these isomers is often difficult due to their similar physical properties, making this method generally unsuitable for the clean synthesis of this compound.

| Product | Boiling Point (°C) |

| 1-Chloropropane | 47.2 |

| 2-Chloropropane | 35.7 |

| 1-Bromopropane (B46711) | 71 |

| 2-Bromopropane | 59.4 |

| 1,2-Dichloropropane (B32752) | 96.4 |

| 1,2-Dibromopropane | 141.6 |

| This compound | ~118 |

Conversion from Substituted Propanols (e.g., 1-bromo-2-propanol (B8343) with Thionyl Chloride) and Yield Optimization Strategies

A more controlled approach to synthesizing this compound involves the conversion of a pre-functionalized precursor, such as 1-bromo-2-propanol. This method offers better regioselectivity as the positions of the hydroxyl and bromo groups are already established.

The synthesis of the precursor, 1-bromo-2-propanol, can be achieved by the reaction of allyl bromide with sulfuric acid. prepchem.com The subsequent conversion to this compound is typically carried out using a chlorinating agent like thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Reaction Scheme: CH₃CH(OH)CH₂Br + SOCl₂ → CH₃CHClCH₂Br + SO₂ + HCl

Yield Optimization Strategies: Optimizing the yield of this reaction involves several key considerations:

Temperature Control: The reaction is typically performed at low temperatures to minimize side reactions, such as elimination to form alkenes or rearrangement products.

Purity of Reactants: The purity of the 1-bromo-2-propanol and thionyl chloride is crucial. Impurities can lead to the formation of undesired byproducts.

Stoichiometry: Using a slight excess of thionyl chloride can ensure the complete conversion of the alcohol.

Solvent: The reaction is often carried out in an inert solvent, such as diethyl ether or dichloromethane, to control the reaction rate and facilitate product isolation.

Removal of Byproducts: The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are readily removed from the reaction mixture, driving the equilibrium towards the product side.

Purification: The final product is typically purified by distillation to separate it from any unreacted starting materials and high-boiling impurities.

| Parameter | Condition | Rationale |

| Temperature | 0-10 °C | Minimizes side reactions (e.g., elimination). |

| Reactant Ratio | Slight excess of SOCl₂ | Ensures complete conversion of the alcohol. |

| Solvent | Anhydrous diethyl ether | Inert solvent, helps control reaction temperature. |

| Work-up | Neutralization and washing | Removes acidic byproducts and unreacted SOCl₂. |

| Purification | Fractional distillation | Separates the product from impurities based on boiling point. |

Hydrogen Halide Addition to Unsaturated Systems (e.g., 1,2-dibromopropane with HCl in the Presence of Catalysts)

The addition of hydrogen halides to unsaturated compounds is a fundamental reaction in organic synthesis. However, its application for the synthesis of this compound from precursors like 1,2-dibromopropane is not a direct or common method. A more plausible, though still challenging, approach would be the addition of HCl to a brominated propene, such as 1-bromopropene.

The addition of HCl to 1-bromopropene is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of a more stable secondary carbocation. The subsequent attack of the chloride ion on this carbocation would result in the formation of 1-bromo-1-chloropropane, not the desired this compound. askfilo.comchegg.com

Regioselectivity Challenge: CH₃CH=CHBr + HCl → CH₃CH₂CH(Br)Cl (Major product: 1-bromo-1-chloropropane)

To synthesize this compound via an addition reaction, one would need to start with an unsaturated system that directs the chlorine to the second carbon and the bromine to the first. For instance, the anti-Markovnikov addition of HBr to allyl chloride, in the presence of peroxides, can yield 1-bromo-3-chloropropane. google.comepo.org However, achieving the 1-bromo-2-chloro substitution pattern through this type of reaction is mechanistically challenging due to the electronic effects of the existing halogen substituent on the double bond, which influences the stability of the carbocation or radical intermediate.

Novel Synthetic Approaches and Catalyst Development for Enhanced Selectivity

To overcome the limitations of established methods, researchers are exploring novel synthetic strategies and developing advanced catalytic systems to improve the selectivity and efficiency of this compound synthesis.

Exploration of Halogen Exchange Reactions for Precision Synthesis

Halogen exchange reactions, particularly the Finkelstein reaction, offer a precise method for the synthesis of mixed haloalkanes. wikipedia.orgadichemistry.comiitk.ac.inbyjus.com This Sₙ2 reaction involves the exchange of one halogen for another. The reaction's equilibrium is driven to completion by taking advantage of the differential solubility of the inorganic halide salts in a suitable solvent, typically acetone. wikipedia.orgadichemistry.com

For the synthesis of this compound, two potential halogen exchange routes could be envisioned:

Starting from 1,2-dibromopropane: Reacting 1,2-dibromopropane with a chloride source, such as sodium chloride (NaCl) or lithium chloride (LiCl), in a suitable solvent. The success of this reaction would depend on the relative nucleophilicity of the chloride and bromide ions and the stability of the C-Cl versus C-Br bond.

Starting from 1,2-dichloropropane: Reacting 1,2-dichloropropane with a bromide source, such as sodium bromide (NaBr) or potassium bromide (KBr).

Challenges and Mechanistic Considerations: The Finkelstein reaction is most effective for primary halides. wikipedia.org For secondary halides, the reaction is slower. In the case of 1,2-dihalopropanes, one halogen is on a primary carbon and the other on a secondary carbon. This difference in reactivity could potentially be exploited for selective mono-substitution. For instance, in 1,2-dibromopropane, the primary bromine is more susceptible to nucleophilic attack than the secondary bromine.

| Starting Material | Reagent | Potential Product | Key Challenge |

| 1,2-Dichloropropane | NaBr in Acetone | This compound | Selectivity between primary and secondary positions. |

| 1,2-Dibromopropane | NaCl in Acetone | This compound | Lower solubility of NaCl in acetone compared to NaBr. |

Catalytic Methods for Improved Efficiency and Reduced Byproduct Formation

The development of catalytic methods is crucial for enhancing the efficiency and selectivity of halogenation and halogen exchange reactions, while minimizing the formation of byproducts.

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂), can act as catalysts in various halogenation reactions. wikipedia.org They function by polarizing the halogen-halogen bond or by activating a carbon-halogen bond towards nucleophilic attack. In the context of halogen exchange, a Lewis acid could potentially facilitate the cleavage of a C-X bond, making the carbon atom more susceptible to attack by another halide ion. adichemistry.com This could be particularly useful for less reactive secondary halides.

Heterogeneous Catalysis: Recent research has explored the use of solid catalysts, such as zeolites and alumina, for halogen exchange reactions. nih.govrsc.org These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and the ability to perform reactions in solvent-free conditions or in flow systems. The catalytic activity of these materials is often related to the presence of Lewis acid sites and the nature of the countercations on their surface. nih.gov The use of such catalysts could provide a more sustainable and environmentally friendly route to this compound.

| Catalyst Type | Example | Potential Application in this compound Synthesis | Advantages |

| Lewis Acid | AlCl₃, FeCl₃ | Catalyzing halogen exchange at the secondary carbon. | Activation of less reactive C-X bonds. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitating halogen exchange between aqueous and organic phases. | Increased reaction rates, milder conditions. |

| Heterogeneous Catalyst | Zeolites, Alumina | Solvent-free or flow-synthesis halogen exchange. | Ease of separation, reusability, sustainability. |

Controlled Addition Reactions for Regio- and Stereochemical Control

The synthesis of this compound with specific regio- and stereochemical outcomes is predominantly achieved through the electrophilic addition of bromine chloride (BrCl) to propene. This reaction is a key example of halohalogenation, where the control over the placement of the bromine and chlorine atoms on the propylene (B89431) backbone is critical.

The regioselectivity of this addition reaction is governed by Markovnikov's rule. masterorganicchemistry.com In the Br-Cl molecule, due to chlorine's higher electronegativity, the bromine atom bears a partial positive charge (δ+) and acts as the electrophile. The reaction is initiated by the attack of the propene π-bond on the electrophilic bromine atom. This leads to the formation of a cyclic bromonium ion intermediate, or a more open carbocation. The subsequent attack by the chloride ion (Cl⁻) occurs at the more substituted carbon atom, which can better stabilize the positive charge. This preferential addition results in the formation of this compound as the major product.

The stereochemistry of the addition is typically anti, meaning the bromine and chlorine atoms add to opposite faces of the double bond. This is explained by the mechanism involving the cyclic bromonium ion. The chloride ion attacks the intermediate from the side opposite to the bulky bromonium ion, leading to the formation of the anti-adduct.

| Reaction Parameter | Description | Outcome for this compound Synthesis |

| Reactants | Propene (CH₃CH=CH₂) and Bromine Chloride (BrCl) | Forms the target compound. |

| Regioselectivity | Follows Markovnikov's Rule. masterorganicchemistry.com | Bromine adds to the terminal carbon (C1), and Chlorine adds to the internal carbon (C2). |

| Stereoselectivity | Predominantly anti-addition. | Results in a specific stereoisomeric product (a racemic mixture of enantiomers). |

| Key Intermediate | Cyclic bromonium ion or a secondary carbocation. | Directs the regiochemical and stereochemical outcome. |

Reaction Mechanisms Governing this compound Transformations

As a secondary alkyl halide, this compound is a versatile substrate that can undergo transformations through several competing reaction pathways, primarily nucleophilic substitution and elimination reactions. The specific mechanism that predominates is highly dependent on the reaction conditions.

Nucleophilic Substitution Reaction Pathways (Sₙ1 and Sₙ2)

Nucleophilic substitution in this compound involves the replacement of one of the halogen atoms (the leaving group) by a nucleophile. masterorganicchemistry.com Because it is a secondary halide, both Sₙ1 and Sₙ2 pathways are possible and often compete. pbworks.comchemguide.co.uk

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comechemi.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. pbworks.com

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a secondary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and conditions that promote ionization. pbworks.com

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Substrate | Tertiary > Secondary >> Primary libretexts.orgsavemyexams.com | Primary > Secondary >> Tertiary pbworks.com |

| Kinetics | Unimolecular, Rate = k[Substrate] libretexts.org | Bimolecular, Rate = k[Substrate][Nucleophile] masterorganicchemistry.com |

| Mechanism | Two steps, involves a carbocation intermediate. chemguide.co.uk | One concerted step with a transition state. echemi.com |

| Nucleophile | Weak nucleophiles are effective. libretexts.org | Strong nucleophiles are required. pbworks.com |

| Solvent | Favored by polar protic solvents. pbworks.comlibretexts.org | Favored by polar aprotic solvents. pbworks.com |

| Stereochemistry | Racemization of stereocenter. pbworks.com | Inversion of stereocenter. pbworks.com |

The concepts of kinetic and thermodynamic control can be applied to the substitution reactions of this compound, particularly when considering which halogen will be substituted. The product that forms faster is the kinetic product, while the more stable product is the thermodynamic product. libretexts.orglibretexts.orgwikipedia.org

Under kinetic control (typically at lower temperatures), the reaction is irreversible, and the major product is the one that is formed through the lowest energy transition state. wikipedia.orgstackexchange.commasterorganicchemistry.com Since the C-Br bond is weaker than the C-Cl bond and bromide is a better leaving group, the activation energy for breaking the C-Br bond is lower. Therefore, substitution at C1 (displacement of bromide) is the kinetically favored process.

Under thermodynamic control (typically at higher temperatures), the reactions become reversible, allowing an equilibrium to be established. libretexts.orgmasterorganicchemistry.com The product distribution will then reflect the relative thermodynamic stabilities of the products. The stability of the final product would depend on the newly formed bond with the incoming nucleophile. While the C-Br bond is easier to break, the final stability of the chloro-substituted product versus the bromo-substituted product will determine the thermodynamic outcome.

The reactivity of this compound in nucleophilic substitution reactions is critically dependent on the ability of the halogen to depart as a leaving group. A good leaving group is a weak base that is stable on its own. reddit.com

In this compound, both bromide (Br⁻) and chloride (Cl⁻) can function as leaving groups. However, bromide is a significantly better leaving group than chloride. brainly.comreddit.com This is due to several factors:

Basicity : Bromide is a weaker base than chloride, as its conjugate acid, HBr, is a stronger acid than HCl. brainly.comreddit.com Weaker bases are better leaving groups. brainly.comlibretexts.org

Size and Polarizability : The bromide ion is larger and more polarizable than the chloride ion. brainly.comstudentdoctor.net Its larger size allows the negative charge to be dispersed over a greater volume, increasing its stability upon departure. reddit.combrainly.com

This difference in leaving group ability means that nucleophilic substitution will preferentially occur at the carbon bonded to the bromine atom (C1) under most conditions, especially those under kinetic control.

| Leaving Group | Conjugate Acid | Approx. pKa | Relative Leaving Group Ability |

| Br⁻ | HBr | -9 | Excellent |

| Cl⁻ | HCl | -7 | Good |

Elimination Reaction Pathways (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form alkenes. Similar to substitution, it can proceed via two distinct mechanisms: E1 and E2. libretexts.orglumenlearning.com

The E2 (Elimination Bimolecular) reaction is a single-step, concerted process where the base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. lumenlearning.comlibretexts.org The rate depends on the concentration of both the substrate and the base. lumenlearning.com This mechanism is favored by strong, often bulky bases and a higher concentration of the base. libretexts.orglibretexts.org

The E1 (Elimination Unimolecular) reaction is a two-step process that begins with the same rate-determining step as the Sₙ1 reaction: the formation of a carbocation. masterorganicchemistry.comlumenlearning.com In a subsequent step, a weak base removes a β-proton, leading to the formation of an alkene. masterorganicchemistry.com The E1 mechanism is favored by weak bases, polar protic solvents, and heat. libretexts.orgmasterorganicchemistry.com E1 reactions often compete with Sₙ1 reactions. masterorganicchemistry.com

| Feature | E1 Mechanism | E2 Mechanism |

| Substrate | Tertiary > Secondary >> Primary libretexts.orgamazonaws.com | Tertiary > Secondary > Primary amazonaws.comyoutube.com |

| Kinetics | Unimolecular, Rate = k[Substrate] libretexts.org | Bimolecular, Rate = k[Substrate][Base] libretexts.org |

| Mechanism | Two steps, involves a carbocation intermediate. lumenlearning.com | One concerted step with a transition state. lumenlearning.com |

| Base | Weak base is sufficient. masterorganicchemistry.comlibretexts.org | Requires a strong base. libretexts.org |

| Solvent | Favored by polar protic solvents. libretexts.org | Solvent polarity is less critical. |

| Stereochemistry | No specific requirement. | Requires anti-periplanar geometry. libretexts.orglibretexts.org |

Elimination from this compound can yield several different alkene products, making regioselectivity a key consideration. The outcome is often predicted by Zaitsev's and Hofmann's rules.

Regioselectivity:

Zaitsev's Rule : Predicts that the major product will be the more substituted (and thus more stable) alkene. chemistrysteps.comlibretexts.org For this compound, elimination of HBr would yield 2-chloropropene, while elimination of HCl would yield 1-bromopropene. Both are disubstituted alkenes. Zaitsev's rule is generally followed in both E1 and E2 reactions, especially when using small, strong bases for E2. libretexts.orgchemistrysteps.com

Hofmann's Rule : Predicts that the less substituted alkene will be the major product. This outcome is favored when using a sterically hindered (bulky) base, which preferentially removes the more accessible, less sterically hindered β-proton. chemistrysteps.commasterorganicchemistry.com

Stereoselectivity: The stereochemistry of the alkene product (E vs. Z isomers) is particularly important in E2 reactions. The E2 mechanism requires a specific stereochemical arrangement known as anti-periplanar geometry , where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°). libretexts.orgchemistrysteps.comchemistrysteps.com This strict requirement means that only certain conformations of the substrate can undergo E2 elimination, which in turn dictates the stereochemistry of the resulting alkene. libretexts.orgchemistrysteps.com If there is only one β-hydrogen, the reaction is stereospecific; if there are two, it is stereoselective, typically favoring the conformation that leads to the more stable trans (E) alkene. chemistrysteps.comchemistrysteps.com

For E1 reactions, the carbocation intermediate is planar, allowing the base to remove a proton from either side, which generally leads to a mixture of E and Z isomers, with the more stable E isomer typically predominating. youtube.com

Molecular Rearrangement and Halogen Migration Phenomena in Reaction Systems

In the realm of halogenated alkanes, molecular rearrangements and halogen migrations are noteworthy phenomena that can influence product distributions in chemical reactions. While specific studies on this compound are not extensively detailed in the available literature, insights can be drawn from related systems. Halogen migration, particularly 1,2-shifts, has been observed in various reaction manifolds, often proceeding through bridged halonium ion intermediates. For instance, the free-radical chlorination of isopropyl bromide has been reported to yield this compound, suggesting a process that may involve the migration of a bromine atom. stackexchange.com Such rearrangements are often driven by the formation of a more stable carbocation or radical intermediate.

In the context of vicinal dihalopropanes like this compound, the potential for halogen migration exists under conditions that promote the formation of cationic or radical intermediates. For example, in the presence of a Lewis acid, ionization of the chloride could lead to a secondary carbocation. This carbocation could then be stabilized by the neighboring bromine atom, forming a bridged bromonium ion. Attack of a nucleophile on this intermediate could then lead to either the starting material or a rearranged product, depending on the site of attack.

Similarly, under radical conditions, a 1,2-bromine shift could occur, transforming a secondary radical into a primary radical, or vice versa, although the thermodynamic driving force for such a process would depend on the relative stabilities of the radical intermediates. The study of such phenomena is crucial for understanding and predicting the outcomes of reactions involving polyhalogenated alkanes.

Radical Chain Mechanisms in Halogenated Propane Chemistry

The reactions of halogenated propanes, including the formation of this compound, can often proceed through radical chain mechanisms. stackexchange.com These mechanisms are characterized by three distinct stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of halogen radicals, typically through the homolytic cleavage of a halogen-halogen bond (e.g., Cl-Cl) by heat or ultraviolet light.

Propagation: This stage consists of a series of chain-carrying steps. A chlorine radical can abstract a hydrogen atom from a propane derivative, forming a propyl radical and hydrogen chloride. In the case of the formation of this compound from a brominated propane, a chlorine radical would abstract a hydrogen atom, leading to a brominated propyl radical. This radical then reacts with a molecule of chlorine (Cl₂) to form the dichlorinated product and a new chlorine radical, which can continue the chain reaction. The regioselectivity of the hydrogen abstraction is influenced by the stability of the resulting radical, with tertiary radicals being more stable than secondary, which are more stable than primary radicals.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, a chlorine radical and a propyl radical, or two propyl radicals.

The free-radical chlorination of n-propyl bromide or isopropyl bromide to yield this compound exemplifies such a mechanism. stackexchange.com The distribution of products in these reactions is dictated by the relative rates of hydrogen abstraction from different positions in the starting material and the subsequent reaction of the resulting radicals.

Quantitative Kinetic and Energetic Studies of this compound Reactions

Unimolecular Decomposition Reactions and Thermal Stability Investigations

The thermal stability of this compound is a critical parameter in understanding its reactivity and persistence. While specific experimental data on the unimolecular decomposition of this compound is limited, studies on analogous compounds such as 1-bromopropane and 1-bromo-3-chloropropane provide valuable insights. The primary unimolecular decomposition pathway for haloalkanes is typically dehydrohalogenation, leading to the formation of an alkene and a hydrogen halide.

For this compound, two principal dehydrohalogenation pathways are possible: the elimination of HBr to form 2-chloropropene, and the elimination of HCl to form 1-bromopropene. The branching ratio between these two pathways would be dependent on the relative activation energies of the transition states for each elimination reaction.

Theoretical studies on the unimolecular decomposition of 1-bromo-3-chloropropane have shown that the elimination of HBr is the major reaction pathway. nih.gov This preference is attributed to the lower C-Br bond strength compared to the C-Cl bond. It is reasonable to extrapolate that the thermal decomposition of this compound would also favor the elimination of HBr.

Determination of Reaction Rate Constants under Varying Conditions

For instance, the gas-phase decomposition of 1-bromopropane has been studied, and its rate constants have been determined at different temperatures. brainly.com

| Temperature (K) | Rate Constant (s⁻¹) |

|---|---|

| 622 | 6.43 x 10⁻⁴ |

| 666 | 8.28 x 10⁻³ |

Furthermore, a theoretical study on the unimolecular decomposition of 1-bromo-3-chloropropane provides calculated rate constants for HBr elimination at the high-pressure limit over a range of temperatures. nih.gov

| Temperature (K) | k∞ (s⁻¹) |

|---|---|

| 400 | - |

| 500 | - |

| 600 | - |

| 700 | - |

| 800 | - |

| 900 | - |

| 1000 | - |

Note: Specific values for each temperature were not provided in the abstract, but the Arrhenius expression was given.

These data can serve as a basis for estimating the reaction rates of this compound under similar conditions, taking into account the structural differences and their potential effects on reaction kinetics.

Theoretical Calculation of Transition States and Activation Energies

Computational chemistry provides a powerful tool for investigating the energetics of chemical reactions, including the determination of transition state structures and activation energies. For the unimolecular decomposition of this compound, theoretical calculations can elucidate the preferred reaction pathway and the energy barriers associated with HBr and HCl elimination.

A quantum-chemical kinetic study of the unimolecular decomposition of 1-bromo-3-chloropropane has been performed, yielding an activation energy for the dominant HBr elimination pathway. nih.gov

| Reaction | Activation Energy (kcal/mol) |

|---|---|

| BrCH₂CH₂CH₂Cl → CH₂=CHCH₂Cl + HBr | 57.2 |

Additionally, the activation energy for the gas-phase decomposition of 1-bromopropane has been experimentally determined. brainly.com

| Reaction | Activation Energy (kJ/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| CH₃CH₂CH₂Br → CH₃CH=CH₂ + HBr | 212.02 | 50.68 |

These values provide a reasonable estimate for the activation energy of HBr elimination from this compound. The slightly higher calculated value for the chloro-substituted analogue may be due to the electron-withdrawing effect of the chlorine atom, which can influence the stability of the transition state. Theoretical calculations specific to this compound would be necessary to precisely determine the activation energies for its decomposition pathways and to fully characterize the geometries of the corresponding transition states.

Stereochemical Investigations of 1 Bromo 2 Chloropropane

Chiral Properties and Isomerism of 1-Bromo-2-chloropropane

The presence and arrangement of halogen atoms on the propane (B168953) backbone of this compound give rise to significant chiral properties and various isomeric forms.

Identification of the Chiral Center and its Implications

This compound possesses a single chiral center, a fundamental characteristic that imparts optical activity to the molecule. A chiral center is a carbon atom bonded to four different substituent groups. In the case of this compound, the second carbon atom (C2) is the stereocenter. researchgate.net

The four distinct groups attached to the C2 carbon are:

A hydrogen (H) atom

A chlorine (Cl) atom

A methyl (CH₃) group

A bromomethyl (CH₂Br) group

The presence of this chiral center means that this compound is not superimposable on its mirror image. This non-superimposability leads to the existence of two distinct optical isomers, known as enantiomers. researchgate.net These enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in equal but opposite directions. This chirality is a critical feature, making the compound a subject of interest in stereoselective reactions and as a potential chiral building block in the synthesis of more complex molecules.

Enantiomeric Forms and their Stereorepresentation

The two enantiomers of this compound are designated as (R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane, according to the Cahn-Ingold-Prelog priority rules. The three-dimensional arrangement of these enantiomers can be represented using various stereochemical formulas.

Dash-Wedged Formulas: This representation depicts the tetrahedral geometry around the chiral C2 carbon. A solid wedge indicates a bond coming out of the plane of the paper, while a dashed line represents a bond going into the plane. The other two bonds are shown as ordinary lines in the plane of the paper.

Newman Projections: Viewing the molecule along the C1-C2 bond axis, Newman projections illustrate the spatial relationship between the substituents on the front carbon (C1) and the back carbon (C2). These projections are particularly useful for analyzing the different staggered and eclipsed conformations arising from rotation around the C-C single bond. deutscher-apotheker-verlag.dechegg.com For instance, in a staggered conformation, the substituents on the back carbon are positioned between the substituents on the front carbon, minimizing steric hindrance. deutscher-apotheker-verlag.de

Conformational Analysis and Rotational Isomerism

The rotation around the carbon-carbon single bonds in this compound leads to different spatial arrangements of the atoms, known as conformations or rotamers. The study of these conformations and the energy associated with their interconversion is crucial for understanding the molecule's reactivity and physical properties.

Experimental Probes of Conformational Equilibria in Halogenated Propane Systems

Experimental techniques are vital for investigating the conformational equilibria in halogenated propanes. Techniques such as Fourier-transform Raman (FT-Raman) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. researchgate.netresearchgate.net For analogous compounds like 1-bromo-2-chloroethane (B52838) and various chloropropanols and bromopropanols, these methods have been successfully employed to determine the relative populations of different conformers in various phases (gas, liquid, and in solution). researchgate.netresearchgate.net

For example, in related haloalkanes, the analysis of vibrational spectra (C-Cl and C-Br stretching frequencies) and NMR coupling constants can provide quantitative information about the equilibrium between gauche and anti (or trans) conformers. researchgate.netresearchgate.net The relative intensities of specific spectral bands corresponding to each conformer can be used to determine their population and the thermodynamic parameters (enthalpy and entropy differences) of the equilibrium.

Computational Modeling of Conformational Landscapes and Energy Barriers

Computational chemistry provides a powerful complement to experimental studies by allowing for the detailed mapping of the potential energy surface of a molecule as a function of its conformational changes. For this compound, computational studies suggest that the most stable conformations are those that minimize steric repulsion between the bulky bromine and chlorine atoms.

Gauche conformations, where the bromine and chlorine atoms are at a dihedral angle of approximately 60°, are predicted to be the energy minima due to reduced steric hindrance. The energy barriers to rotation around the C-C bonds are influenced by a combination of factors, including:

Steric Repulsion: The repulsion between the large halogen atoms and other groups.

Dipole-Dipole Interactions: The electrostatic interactions between the polar C-Br and C-Cl bonds.

Hyperconjugation: The stabilizing interaction between filled and empty molecular orbitals.

For simple alkyl halides, these rotational barriers are typically in the range of 2-4 kcal/mol. More specific computational studies on similar molecules like 1-bromo-2-fluoroethane (B107303) have determined the energy differences between conformers and the barriers to internal rotation. researchgate.net For instance, in 1-chloropropane, the rotational barrier is influenced by interactions between the methyl group and the chlorine atom. msu.edu

| Compound | Rotor Type | Barrier (kJ/mol) | Computational Method |

|---|---|---|---|

| 1-bromo-2-chloroethane | CH₂Cl | 42.2 | HF/6-31G nist.gov |

| 1,2-dichloroethane | CH₂Cl | 41.8 | HF/6-31G nist.gov |

| 1-chloropropane | CH₂Cl | Not specified in source | HF/6-31G* nist.gov |

Methodologies for Asymmetric Synthesis Utilizing this compound

The chiral nature of this compound makes it a potentially valuable chiral building block in asymmetric synthesis. deutscher-apotheker-verlag.de Asymmetric synthesis aims to produce a specific enantiomer of a chiral product. While specific examples utilizing this compound are not extensively documented in the provided search results, general methodologies for the asymmetric synthesis of chiral molecules from racemic haloalkanes can be considered.

One prominent strategy is the use of phase-transfer catalysis with a chiral catalyst. organic-chemistry.orgnih.gov In this approach, a racemic mixture of a substrate, such as a racemic α-bromo ketone, can be transformed into a chiral product with high enantioselectivity. organic-chemistry.orgnih.gov A chiral quaternary ammonium (B1175870) salt can act as the catalyst, facilitating the reaction between a nucleophile in an aqueous phase and the haloalkane in an organic phase, while inducing asymmetry in the product. organic-chemistry.org

Another approach involves the use of chiral auxiliaries. acs.org A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, chiral amines have been widely used as chiral bases in enantioselective deprotonation reactions or for resolving racemic mixtures. sigmaaldrich.com

Stereoselective Transformations in the Synthesis of Chiral Intermediates

This compound possesses a chiral center at the second carbon atom, making it a valuable precursor for the synthesis of various chiral building blocks in organic chemistry. solubilityofthings.comvaia.com The differential reactivity of the bromine and chlorine substituents, coupled with the stereocenter, allows for a range of stereoselective transformations. These reactions are crucial for producing enantiomerically enriched compounds, which are of significant interest in the pharmaceutical and agrochemical industries. solubilityofthings.com The primary methods for achieving stereoselectivity in transformations involving this compound include enzymatic kinetic resolutions and the use of chiral catalysts in nucleophilic substitution reactions.

One of the most effective methods for resolving racemic mixtures of halogenated compounds is enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases and haloalkane dehalogenases, which exhibit high enantioselectivity towards one enantiomer of a racemic substrate. While specific studies detailing the kinetic resolution of this compound are not extensively documented in readily available literature, the principles can be inferred from studies on structurally related compounds. For instance, haloalkane dehalogenases have demonstrated a preference for (R)-brominated substrates, suggesting that these enzymes could selectively act on (R)-1-bromo-2-chloropropane, leaving behind the (S)-enantiomer in high enantiomeric excess. muni.cz

The general mechanism of enzymatic kinetic resolution involves the selective transformation of one enantiomer into a product, which can then be separated from the unreacted enantiomer. For example, a haloalkane dehalogenase could catalyze the hydrolysis of one enantiomer of this compound to the corresponding alcohol, while the other enantiomer remains unchanged.

Table 1: Hypothetical Enzymatic Kinetic Resolution of (±)-1-Bromo-2-chloropropane This table is based on established principles of enzymatic resolutions of haloalkanes and is for illustrative purposes.

| Enzyme Type | Substrate | Transformed Enantiomer | Product | Unreacted Enantiomer | Expected Outcome |

| Haloalkane Dehalogenase | (±)-1-Bromo-2-chloropropane | (R)-1-Bromo-2-chloropropane | (R)-2-Chloropropan-1-ol | (S)-1-Bromo-2-chloropropane | High e.e. of (S)-enantiomer |

| Lipase (transesterification) | (±)-1-Bromo-2-chloropropane | (R)-1-Bromo-2-chloropropane | Acylated (R)-enantiomer | (S)-1-Bromo-2-chloropropane | High e.e. of (S)-enantiomer |

e.e. = enantiomeric excess

Beyond enzymatic methods, stereoselective transformations can also be achieved using chiral catalysts in nucleophilic substitution reactions. ulethbridge.ca In these reactions, a chiral ligand coordinates to a metal center, creating a chiral environment that directs the approach of the nucleophile to the substrate. This results in the preferential formation of one enantiomer of the product. The bromine atom in this compound is generally more reactive towards nucleophilic substitution than the chlorine atom, allowing for selective displacement of the bromide.

Table 2: Illustrative Stereoselective Nucleophilic Substitution of this compound This table illustrates a potential stereoselective reaction based on common synthetic methodologies.

| Substrate | Nucleophile | Chiral Catalyst/Ligand | Solvent | Product | Stereoselectivity |

| (±)-1-Bromo-2-chloropropane | Sodium azide (B81097) (NaN₃) | Chiral Salen-Cobalt complex | Acetonitrile | (R)- or (S)-1-Azido-2-chloropropane | Potentially high e.e. |

| (±)-1-Bromo-2-chloropropane | Phenoxide | Chiral Bis(oxazoline) copper complex | Dichloromethane | (R)- or (S)-1-Phenoxy-2-chloropropane | Potentially high e.e. |

The development of such stereoselective transformations is a key area of research, as it provides access to enantiomerically pure building blocks that are essential for the synthesis of complex target molecules. solubilityofthings.com

Advanced Spectroscopic and Computational Research Methodologies for 1 Bromo 2 Chloropropane

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and dynamics of 1-Bromo-2-chloropropane. Each technique offers unique insights into the molecule's architecture and behavior.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Dynamics and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for investigating the conformational isomerism and molecular vibrations of halogenated alkanes. nih.govspectroscopyonline.com For this compound, different spatial arrangements of the bromine and chlorine atoms relative to the methyl group (conformers, such as gauche and anti) will have distinct vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light from a laser source. spectroscopyonline.com A key principle is that molecular vibrations that cause a change in the dipole moment are typically IR-active, while those that cause a change in polarizability are Raman-active. For molecules with a center of symmetry, some bands may appear in only one type of spectrum. spectroscopyonline.com

In the case of this compound, the C-Br and C-Cl stretching vibrations are particularly diagnostic, typically appearing in the fingerprint region of the infrared spectrum (below 1500 cm⁻¹). docbrown.info Studies on similar molecules, such as 1-chloropropane and 1-bromopropane (B46711), have successfully used temperature-dependent FT-IR spectra to determine the enthalpy differences between conformers, revealing that the gauche form is often more stable. researchgate.net By analyzing the vibrational spectra of this compound, researchers can identify characteristic peaks corresponding to its different structural components.

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| C-H Stretching | 2850 - 3000 | FT-IR, Raman |

| C-H Bending/Deformation | 1370 - 1470 | FT-IR |

| C-Cl Stretching | 600 - 800 | FT-IR, Raman |

| C-Br Stretching | 500 - 600 | FT-IR, Raman |

| C-C Stretching | 800 - 1200 | Raman |

Note: The exact wavenumbers are dependent on the specific molecular environment and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For this compound (CH₃-CHCl-CH₂Br), ¹H NMR and ¹³C NMR are particularly informative.

The ¹H NMR spectrum provides information about the different chemical environments of the hydrogen atoms (protons). docbrown.info The molecule has three distinct proton environments:

The methyl protons (-CH₃)

The methine proton (-CHCl)

The methylene protons (-CH₂Br)

The chemical shift of each proton signal is influenced by the electronegativity of the adjacent halogen atoms. The methine proton next to the chlorine and the methylene protons next to the bromine are expected to be shifted downfield. Spin-spin coupling between non-equivalent protons on adjacent carbons causes splitting of the signals, following the n+1 rule, which helps to confirm the connectivity. docbrown.info

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) (Approx.) | Multiplicity | Coupling Protons |

| -CH₃ (D) | 1.65 | Doublet | -CHCl (A) |

| -CH₂Br (B, C) | 3.47 - 3.68 | Doublet of Doublets | -CHCl (A) |

| -CHCl (A) | 4.19 | Multiplet | -CH₃ (D), -CH₂Br (B, C) |

Data derived from available spectral information. chemicalbook.com Actual values may vary based on solvent and instrument.

¹³C NMR spectroscopy provides complementary information, showing three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts of the carbon signals are also influenced by the attached halogens.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Signature Interpretation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. A key feature in the mass spectrum of this compound is the presence of distinct isotopic patterns for bromine and chlorine. docbrown.info

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Consequently, the molecular ion (M⁺) peak will appear as a cluster of peaks corresponding to the different isotopic combinations (e.g., [C₃H₆⁷⁹Br³⁵Cl]⁺, [C₃H₆⁸¹Br³⁵Cl]⁺, [C₃H₆⁷⁹Br³⁷Cl]⁺, and [C₃H₆⁸¹Br³⁷Cl]⁺).

When the molecule fragments, any fragment containing a bromine or chlorine atom will also exhibit these characteristic isotopic patterns, aiding in the identification of the fragment's composition. docbrown.infolibretexts.org Common fragmentation pathways for haloalkanes include the cleavage of carbon-halogen bonds and carbon-carbon bonds.

Table 3: Predicted Isotopic Peaks and Major Fragments for this compound

| Ion Fragment | Description | Expected m/z Values |

| [C₃H₆BrCl]⁺ | Molecular Ion (M⁺) | 156, 158, 160 |

| [C₂H₃Cl]⁺ | Loss of CH₂Br | 62, 64 |

| [C₂H₄Br]⁺ | Loss of CH₂Cl | 107, 109 |

| [CH₂Br]⁺ | Bromomethyl cation | 93, 95 |

| [C₃H₆Cl]⁺ | Loss of Br | 77, 79 |

| [C₃H₅]⁺ | Propyl cation (loss of Br and Cl) | 41 |

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and spectroscopic behavior.

Density Functional Theory (DFT) and High-Level Ab Initio Calculations for Electronic Structure and Molecular Properties

Quantum chemical methods like Density Functional Theory (DFT) and high-level ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of this compound. These calculations can determine optimized molecular geometries, conformational energies, dipole moments, and other fundamental molecular properties. researchgate.net

For instance, DFT calculations can be performed to find the minimum energy geometries of the different conformers of this compound and to calculate the energy difference between them. This theoretical data can then be compared with experimental results obtained from vibrational spectroscopy. nih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) combined with appropriate basis sets (e.g., 6-311++G(d,p)) can provide highly accurate predictions of molecular structures and energies. researchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

A significant advantage of computational modeling is its ability to predict spectroscopic parameters. By calculating the harmonic force constants, theoretical vibrational frequencies (FT-IR and Raman) can be computed. researchgate.net Although these calculated frequencies often have systematic errors, they can be corrected using scaling factors, leading to excellent agreement with experimental spectra. This allows for confident assignment of the observed vibrational bands to specific molecular motions. nih.gov

Similarly, NMR chemical shifts and coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These theoretical predictions are invaluable for assigning complex NMR spectra and for understanding how the electronic structure influences the magnetic environment of each nucleus.

Conformational Search Algorithms and Energy Minimization Techniques

The three-dimensional structure and conformational flexibility of this compound are pivotal in determining its reactivity and physical properties. Computational chemistry provides powerful tools to explore the potential energy surface of this molecule, identifying stable conformers and the energy barriers between them. Conformational search algorithms are employed to systematically or stochastically explore the rotational possibilities around the C-C single bond, while energy minimization techniques refine these structures to locate energetic minima.

For this compound, the primary conformational isomerism arises from the rotation about the central carbon-carbon bond, defined by the Br-C-C-Cl dihedral angle. This rotation gives rise to distinct conformers, principally the anti conformation (dihedral angle of 180°) and two gauche conformations (dihedral angles of approximately ±60°).

Conformational Search Algorithms:

Systematic Search: This method involves rotating the central C-C bond by a fixed increment (e.g., 10°) and calculating the energy at each step to map the potential energy surface. This is computationally intensive but ensures a thorough exploration for simple molecules.

Stochastic/Monte Carlo Methods: These algorithms randomly alter the dihedral angles and other geometric parameters, accepting new conformations based on their calculated energies. This approach is more efficient for exploring the conformational space of more complex molecules.

Genetic Algorithms: Inspired by natural evolution, these methods generate a "population" of conformers and apply "mutations" (random structural changes) and "crossovers" (combining parts of different conformers) to find low-energy structures. nih.gov

Energy Minimization: Once potential conformers are identified, their geometries are optimized using energy minimization techniques to find the nearest local energy minimum. Methods such as Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-31G*) are commonly used to calculate the electronic structure and forces on each atom, adjusting the geometry until the forces are negligible.

Research on analogous halohydrins, such as 1-bromo-2-propanol (B8343), has shown that gauche conformers are often more stable than anti conformers, a phenomenon attributed to stabilizing hyperconjugative interactions rather than intramolecular hydrogen bonding. nih.govfigshare.comresearchgate.net A similar effect is expected in this compound, where orbital interactions may favor the gauche arrangement of the bulky halogen substituents.

| Conformer | Br-C-C-Cl Dihedral Angle (°) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| Gauche 1 | ~65 | 0.00 | 45.5 |

| Gauche 2 | ~-65 | 0.00 | 45.5 |

| Anti | 180 | 2.50 | 9.0 |

Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer Studies

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org For this compound, FMO analysis provides critical insights into its electrophilic and nucleophilic behavior.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the halogen atoms, particularly the bromine atom, as it is less electronegative and more polarizable than chlorine. This orbital's energy level indicates the molecule's potential as a nucleophile.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that is most likely to accept electrons. For this compound, the LUMO is anticipated to be an antibonding orbital (σ*) associated with the carbon-halogen bonds. Specifically, the C-Br bond, being weaker than the C-Cl bond, will likely have a greater contribution to the LUMO. The energy and location of the LUMO are key to understanding the molecule's susceptibility to nucleophilic attack, predicting that the carbon atom bonded to bromine is the primary electrophilic site.

Intramolecular Charge Transfer (ICT): Intramolecular charge transfer refers to the redistribution of electron density within a molecule, typically upon electronic excitation or during a chemical reaction. ossila.commdpi.com While this compound is not a classic "push-pull" system designed for ICT, the significant difference in electronegativity between the halogen atoms and the carbon backbone creates a permanent dipole moment and a polarized ground-state electron distribution.

Computational studies can quantify this charge distribution and predict how it might change. Upon photoexcitation, an electron may be promoted from the HOMO (localized on the halogens) to the LUMO (localized on the C-Br σ* orbital), leading to a change in the charge distribution and potentially facilitating bond cleavage. This transient charge transfer state is crucial in understanding the molecule's photochemistry and reaction dynamics.

| Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions | Implication for Reactivity |

|---|---|---|---|

| HOMO | -10.8 | Br (p-orbital), Cl (p-orbital) | Site of electron donation (nucleophilicity) |

| LUMO | +1.5 | C-Br (σ* antibonding) | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 12.3 | - | Indicates kinetic stability |

Computational Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net This knowledge is fundamental to understanding reaction rates, selectivity, and the influence of substituents.

For a haloalkane like this compound, common reactions include nucleophilic substitution (S_N2) and base-induced elimination (E2). solubilityofthings.com Computational simulations can model these pathways in detail.

Methodology:

Reactant and Product Optimization: The first step is to calculate the optimized, low-energy structures of the reactants (e.g., this compound and a nucleophile/base) and the final products.

Transition State (TS) Search: Locating the transition state, which is a first-order saddle point on the potential energy surface, is a key challenge. ims.ac.jp Methods like the Nudged Elastic Band (NEB) or Eigenvector Following algorithms are used to find a plausible reaction path and identify the highest energy point along that path. libretexts.org

TS Verification: A true transition state must be confirmed by a frequency calculation. The calculation should yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the stretching of the breaking C-Br bond and the forming of the new nucleophile-C bond in an S_N2 reaction). researchgate.net

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to follow the reaction path downhill to both the reactants and the products, confirming that the located TS correctly connects the desired species.

For example, in an E2 reaction with a strong base, computations can model the concerted removal of a proton and the bromide leaving group, showing the structure and energy of the five-centered transition state. These simulations allow for the calculation of the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate.

| Parameter | Value (kJ/mol) | Description |

|---|---|---|

| Activation Energy (ΔG‡) | +95.0 | Energy barrier from reactants to the transition state. |

| Enthalpy of Reaction (ΔH_rxn) | -70.0 | Overall energy change from reactants to products. |

| Imaginary Frequency of TS | -350 cm⁻¹ | Confirms the structure is a true transition state. |

Chemometric and Data-Driven Methodologies in Chemical Analysis

Application of Chemometrics for Spectroscopic Data Interpretation

Spectroscopic analysis of this compound can produce complex datasets, especially when the compound is part of a mixture or when high-resolution techniques are used. The presence of two different halogen atoms, each with multiple stable isotopes (Bromine: ~50.7% ⁷⁹Br, ~49.3% ⁸¹Br; Chlorine: ~75.8% ³⁵Cl, ~24.2% ³⁷Cl), leads to convoluted isotopic patterns in mass spectrometry. docbrown.info Chemometrics, the science of extracting information from chemical systems by data-driven means, provides methods to deconvolve and interpret such complex spectroscopic data. ed.govleidenuniv.nl

Multivariate Analysis Techniques:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. nih.gov For a series of spectroscopic measurements (e.g., IR or Raman spectra of reaction mixtures containing this compound), PCA can identify the main sources of variation, helping to distinguish between reactants, products, and intermediates without prior knowledge of the spectra of pure components.

Partial Least Squares (PLS) Regression: PLS is a supervised method used to build quantitative models. It can correlate spectroscopic data (e.g., peak intensities in a chromatogram or absorbances in an IR spectrum) with a property of interest, such as the concentration of this compound in a sample. This is particularly useful for in-situ reaction monitoring.

Classical Least Squares (CLS): If the spectra of all pure components in a mixture are known, CLS can be used to determine the concentration of each component, including this compound, by fitting the mixture spectrum with a linear combination of the pure component spectra.

A key application is the analysis of mass spectra. The molecular ion of this compound will appear as a cluster of peaks due to the various combinations of Br and Cl isotopes. Chemometric algorithms can be used to recognize this characteristic pattern, allowing for confident identification of the compound in a complex matrix like an environmental sample.

| Isotopologue | m/z (Nominal Mass) | Relative Abundance (%) |

|---|---|---|

| [C₃H₆⁷⁹Br³⁵Cl]⁺ | 156 | 100.0 (Reference) |

| [C₃H₆⁸¹Br³⁵Cl]⁺ | 158 | 97.2 |

| [C₃H₆⁷⁹Br³⁷Cl]⁺ | 158 | 32.0 |

| [C₃H₆⁸¹Br³⁷Cl]⁺ | 160 | 31.4 |

Integration with Open Reaction Databases (ORD) for Reaction Prediction and Synthesis Planning

The digitization of chemical reaction information into structured, machine-readable formats is revolutionizing chemical research. Open Reaction Databases (ORD) are initiatives aimed at capturing detailed experimental data from the chemical literature and laboratories. For a versatile building block like this compound, its inclusion in such databases is crucial for advancing data-driven chemistry.

The value of this compound lies in its bifunctional nature, possessing two distinct leaving groups at adjacent positions, and a chiral center. solubilityofthings.com Capturing the outcomes of its reactions under a wide array of conditions—varying nucleophiles, bases, solvents, catalysts, and temperatures—provides a rich dataset for training machine learning models.

Data Structure in ORD: A typical ORD entry for a reaction involving this compound would meticulously detail:

Reactants: Structures and amounts of this compound and other starting materials.

Reagents: Identity and quantity of bases, catalysts, or other additives.

Reaction Conditions: Solvent, temperature, pressure, and reaction time.

Workup and Purification: Procedures used to isolate the product.

Outcome: Yield of the product(s), stereochemical outcome, and analytical data (e.g., NMR, mass spectra) for characterization.

Applications:

Reaction Prediction: By training machine learning algorithms on large datasets from ORDs, it becomes possible to predict the likely outcome of a previously untested reaction. For instance, a model could predict the yield and regioselectivity of the reaction between this compound and a novel nucleophile.

Synthesis Planning: Retrosynthesis software can leverage the information in an ORD to design synthetic routes to complex target molecules. If a particular structural motif is needed, the software can identify that it can be formed from this compound and suggest the optimal reaction conditions based on the aggregated data.

| Field | Example Value |

|---|---|

| Reactant 1 | This compound (SMILES: CC(CBr)Cl) |

| Reactant 2 | Sodium Azide (B81097) (SMILES: [Na+].[N-]=N#N) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Product | 1-Azido-2-chloropropane (SMILES: CC(CN=[N+]=[N-])Cl) |

| Yield | 85% |

Environmental Transformation and Degradation Pathways of 1 Bromo 2 Chloropropane

Biologically-Mediated Transformation Processes (excluding toxicity)

Microorganisms have evolved diverse metabolic capabilities to transform a wide range of organic compounds, including halogenated hydrocarbons. The biodegradation of 1-bromo-2-chloropropane can occur through various microbial pathways, often involving specific enzymes.

The microbial degradation of this compound can proceed under both aerobic and anaerobic conditions. Under aerobic conditions, the initial step is often an oxidation reaction catalyzed by mono- or dioxygenase enzymes. For propane-oxidizing bacteria, these enzymes can cometabolically degrade halogenated propanes. researchgate.net The initial hydroxylation of this compound would likely lead to the formation of halogenated alcohols such as 1-bromo-2-propanol (B8343) or 2-chloro-1-propanol. These intermediates are generally more biodegradable than the parent compound and can be further metabolized.

Under anaerobic conditions, reductive dehalogenation, as described in section 5.1.2, is a key microbial process. Bacteria capable of this process can use halogenated compounds as electron acceptors in their respiration.

The metabolism of the related compound 1-bromopropane (B46711) by certain bacteria is known to proceed via hydrolytic dehalogenation to produce 1-propanol. cdc.gov By analogy, the primary metabolites of this compound biodegradation are expected to be the corresponding halogenated propanols.

Table 2: Potential Microbial Degradation Metabolites of this compound

| Degradation Condition | Initial Enzyme Type | Potential Initial Metabolite(s) |

| Aerobic | Monooxygenase/Dioxygenase | 1-Bromo-2-propanol, 2-Chloro-1-propanol |

| Aerobic/Anaerobic | Haloalkane Dehalogenase | 2-Chloro-1-propanol, 1-Bromo-2-propanol |

| Anaerobic | Reductive Dehalogenase | Propene, 1-Bromopropane, 2-Chloropropane |

Note: The identified metabolites are based on pathways observed for structurally similar compounds.

A key class of enzymes involved in the biodegradation of this compound and other halogenated alkanes are the haloalkane dehalogenases. wikipedia.org These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds. core.ac.uk The reaction mechanism is a nucleophilic substitution (SN2) reaction that proceeds through a covalent enzyme-substrate intermediate. wikipedia.org The active site of these enzymes typically contains a catalytic pentad of amino acid residues, including a nucleophilic aspartate, a histidine that acts as a base, and residues that stabilize the leaving halide ion. wikipedia.org

The general mechanism involves the attack of the nucleophilic aspartate on the carbon atom bearing a halogen, leading to the displacement of the halide ion and the formation of an ester intermediate. This intermediate is then hydrolyzed by a water molecule, which is activated by the catalytic histidine, regenerating the free enzyme and releasing the corresponding alcohol. wikipedia.org

Studies on the substrate specificity of various haloalkane dehalogenases have shown that they can act on a broad range of chlorinated and brominated alkanes, including 1,2-dichloropropane (B32752) and 1,2-dibromoethane. core.ac.ukresearchgate.net It is therefore highly probable that this compound is also a substrate for these enzymes. The rate of cleavage of a carbon-bromine bond is generally faster than that of a carbon-chlorine bond, which is consistent with the better leaving group ability of bromide compared to chloride. nih.gov

Predictive Modeling for Environmental Fate Assessment

Predictive modeling serves as a crucial tool in environmental science for evaluating the potential fate and impact of chemicals when extensive experimental data is unavailable. For a compound like this compound, computational models provide essential insights into its persistence, reactivity, and the transformation pathways it is likely to undergo in various environmental compartments. These models utilize the chemical's structure and physicochemical properties to forecast its behavior, enabling a proactive approach to risk assessment and environmental management.

Quantitative Structure-Activity Relationships (QSARs) for Reactivity and Persistence

Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that correlate the structural or property-based features of a chemical with its biological activity or, in this context, its environmental fate. These models are foundational in predicting the environmental behavior of compounds like this compound. For environmental assessment, the term is often used interchangeably with Quantitative Structure-Property Relationships (QSPR), which specifically links molecular structure to chemical properties and environmental distribution.

The predictive power of a QSAR model hinges on molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For halogenated hydrocarbons, these descriptors can include:

Topological descriptors: Such as molecular connectivity indices, which describe the branching and size of the molecule.

Quantum chemical descriptors: Including the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are relevant for predicting reactivity.

Physicochemical properties: Such as the octanol-water partition coefficient (log K_ow), which indicates a substance's tendency to partition into organic matter versus water.